molecular formula C8H7FN4 B2898625 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1858445-20-1

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2898625
CAS No.: 1858445-20-1
M. Wt: 178.17
InChI Key: JSSBWUNHGJCOPT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with hydrazine hydrate and formic acid can yield the desired triazole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or water.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly for its antifungal and antibacterial properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-1H-1,2,4-triazol-3-amine: Contains a bromine atom in place of fluorine.

    1-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine: Features a methyl group instead of a halogen.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This can enhance its efficacy and specificity in various applications.

Biological Activity

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Molecular Information:

  • Chemical Formula: C8H7FN4
  • Molecular Weight: 178.17 g/mol
  • CAS Number: 168893-35-4
  • IUPAC Name: this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative known as ZQL-4c was tested against breast cancer cells and showed promising results:

Activity Effect
Cell Proliferation Strong inhibition observed
Apoptosis Induction Significant increase in apoptotic cells
Cell Cycle Arrest Induced G2/M phase arrest
Oxidative Stress Increased reactive oxygen species (ROS) levels
Signaling Pathways Inhibition of Notch-AKT signaling

ZQL-4c's mechanism involves the induction of oxidative stress and apoptosis in cancer cells, positioning it as a potential therapeutic agent for breast cancer treatment .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. A systematic review highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

Compound Target Bacteria MIC (µg/mL)
1-(4-fluorophenyl) derivativeE. coli5
P. aeruginosa10
B. subtilis8

These derivatives showed comparable or superior activity to established antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored with promising results. A study indicated that certain triazole compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α20080
IL-615050

This reduction indicates the potential for these compounds to serve as anti-inflammatory agents through modulation of cytokine release .

Case Studies

  • Breast Cancer Study : The study involving ZQL-4c demonstrated its capability to induce apoptosis in breast cancer cells by targeting oxidative stress pathways. This highlights its potential as a novel anticancer drug.
  • Antibacterial Evaluation : The antibacterial efficacy of various triazole derivatives was tested against clinical isolates of bacteria, showcasing their effectiveness in inhibiting bacterial growth.
  • Inflammatory Response Modulation : Research on cytokine release from peripheral blood mononuclear cells revealed that specific triazole derivatives could significantly lower inflammatory markers, suggesting therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

1-(4-fluorophenyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-5-11-8(10)12-13/h1-5H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSBWUNHGJCOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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